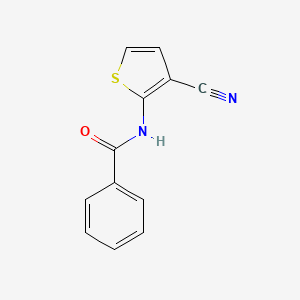
N-cyclohexyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-cyclohexyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its analogs involves complex chemical processes. For instance, the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide was synthesized and its structure confirmed through X-ray diffraction, providing insights into the conformation of the piperidine-1-carbothioamide fragment (Plazzi et al., 1997).
Aplicaciones Científicas De Investigación
Conformational Analysis and Structural Design
N-cyclohexyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide and its analogs have been explored for their potent antagonistic properties towards H3-receptors. The low conformational flexibility of these compounds could be advantageous in designing new H3-receptor antagonists. Studies, including molecular mechanics and X-ray crystallography, have been conducted on analogs like N-cyclohexyl-4-methylpiperidine-1-carbothioamide to understand their conformational dynamics and structural attributes. These insights can aid in the development of new therapeutic agents leveraging the structure of thioperamide as a template (Plazzi et al., 1997).
Synthesis and Characterization of Derivatives
Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with various aryl substituents, has been conducted to explore their synthesis, characterization, and potential applications. These studies provide valuable insights into the molecular structure and properties of these compounds, utilizing techniques like elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction. Such research paves the way for the development of new compounds with potential pharmacological activities (Özer et al., 2009).
Antimicrobial Activity
N,N′-Diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, synthesized through reactions involving N-arylamides of acetoacetic acid and aromatic aldehydes in the presence of piperidine, have been evaluated for their antimicrobial activity. This research highlights the potential of such derivatives in contributing to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Gein et al., 2007).
Enamine Chemistry
Enaminones derived from cyclohexanone compounds have been explored for their potential in synthesizing α,β-unsaturated aldehydes through reduction processes. This research underscores the versatility of cyclohexanone derivatives in chemical synthesis, providing pathways for the development of various organic compounds with potential applications in medicinal chemistry and materials science (Carlsson & Lawesson, 1982).
Advanced Materials Development
The selective hydrogenation of phenol and its derivatives to cyclohexanone, facilitated by Pd nanoparticles supported on mesoporous graphitic carbon nitride, demonstrates the application of cyclohexanone derivatives in the chemical industry, particularly in the manufacture of polyamides. This research illustrates the significance of such compounds in developing catalytic processes that are highly selective and operate under mild conditions, offering sustainable solutions for industrial chemistry (Wang et al., 2011).
Propiedades
IUPAC Name |
N-cyclohexyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c19-16(17-13-7-3-1-4-8-13)15-11-14(12-22-15)23(20,21)18-9-5-2-6-10-18/h11-13H,1-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGODTLRDAQQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)
![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)
![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)
![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)